Pge1-EA

Hedgehog Pathway GLI2 Tumor Growth

PGE1-EA is a neutral prostaglandin E1 ethanolamide analog (>98% purity). Its ethanolamide modification replaces the carboxylic acid group, conferring enhanced plasma stability (>6 min half-life) and distinct prostamide receptor pharmacology vs. parent acid PGE1. This makes it a superior tool compound for dissecting GLI2-mediated Hedgehog pathway activation in drug-refractory cancers, as highlighted in patent claims. Supplied as a crystalline solid with validated solubility (30-50 mg/mL in DMSO/EtOH; 5 mg/mL in saline), it is optimized for sustained systemic exposure studies and cell-based reporter assays. Ideal for multi-gram preclinical procurement with a reported 76% synthetic yield.

Molecular Formula C22H39NO5
Molecular Weight 397.5 g/mol
Cat. No. B592516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePge1-EA
SynonymsAlprostadil Ethanolamide; PGE1-EA
Molecular FormulaC22H39NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O
InChIInChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1
InChIKeyHLQFDRCTTQBTCE-RCDOCOITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pge1-EA (Prostaglandin E1 Ethanolamide) Procurement Guide: Chemical Profile and Research Context


Pge1-EA (Prostaglandin E1 Ethanolamide, Alprostadil Ethanolamide) is a synthetic ethanolamine-amide analog of Prostaglandin E1 (PGE1) [1]. As a neutral prostanoid within the prostamide subclass, it is formed via condensation of PGE1 with ethanolamine [2]. It shares the cyclopentanone core and side-chain hydroxylation of its parent acid but features a terminal N-(2-hydroxyethyl) amide moiety, replacing the free carboxylic acid group of PGE1 .

Pge1-EA Selection Rationale: Critical Differentiation from PGE1 and Other Prostaglandin Analogs


Selecting Pge1-EA over PGE1 or other prostaglandin analogs is not a trivial substitution. The ethanolamide modification neutralizes the carboxylic acid group, fundamentally altering physicochemical and pharmacological properties . This change confers enhanced metabolic stability in plasma compared to ester-linked prostaglandin glycerol esters and distinct receptor selectivity profiles compared to the parent acid [1]. Furthermore, its classification as a prostamide implies potential signaling through a yet-to-be-identified prostamide receptor, distinct from canonical EP receptors, which is a key consideration for mechanism-of-action studies [2].

Pge1-EA Evidence-Based Differentiation: Quantitative Data vs. Comparators


GLI2 Inhibition Activity: Pge1-EA vs. Parent Acid PGE1

Pge1-EA has been explicitly claimed to inhibit GLI2-induced expression of target genes (Gli1, Ptch1) and tumor growth, with evidence from patent data . In contrast, the parent acid PGE1 has been extensively characterized as a potent GLI2 antagonist with defined mechanisms and in vivo efficacy in drug-refractory medulloblastoma models [1]. Notably, the patent literature asserts that PGE1-EA's activity is dependent on its neutral amide pharmacophore, as other PGE1 analogs with charged groups show 'little to no effect' .

Hedgehog Pathway GLI2 Tumor Growth

In Vitro Solubility Profile: Pge1-EA vs. Prostaglandin Ethanolamide Class

Pge1-EA demonstrates defined solubility in common laboratory solvents, enabling precise in vitro experimentation. The reported solubility values provide a practical benchmark for researchers designing cell-based or biochemical assays . While specific comparative solubility data for PGE1 or PGE2-EA are not provided in these sources, the known solubility of Pge1-EA is a critical parameter for experimental planning, particularly when comparing to less soluble analogs .

Solubility Formulation In Vitro Assay

Metabolic Stability in Plasma: Pge1-EA vs. Glyceryl Prostaglandins

The ethanolamide linkage in Pge1-EA confers enhanced stability compared to ester-linked prostaglandin glycerol esters (PG-Gs). In rat plasma, PGE2-G is rapidly hydrolyzed with a half-life of approximately 14 seconds, whereas PGE2-EA is not significantly hydrolyzed, undergoing slow dehydration/isomerization instead [1]. Following intravenous administration in rats, PGE2-EA was detectable up to 2 hours post-dose with a half-life exceeding 6 minutes, while PGE2-G was undetectable after 5 minutes [2].

Pharmacokinetics Stability Prostamide

Synthetic Yield and Accessibility: Pge1-EA from Patent Synthesis

A patent describes a synthetic method for producing Pge1-EA with a reported yield of 76% [1]. This yield provides a benchmark for researchers interested in in-house synthesis or for comparing commercial sourcing options. While not a direct comparator to other prostaglandin analogs, this data point offers a quantitative measure of synthetic accessibility.

Synthesis Yield Prostamide

Receptor Activity: Pge1-EA vs. PGE1 in Spermatozoa

PGE1 demonstrates specific binding to human sperm membranes with a Kd of 20.4 nM and induces a pertussis toxin-insensitive calcium influx, with an EC50 of <10 nM [1]. This activity is distinct from that of PGE2, which has a significantly higher EC50 of 300 nM in the same assay [2]. While direct data for Pge1-EA is lacking, this provides a baseline for comparison with PGE1 and highlights the need for further characterization of the ethanolamide analog.

Prostanoid Receptor Calcium Influx Spermatozoa

Pge1-EA Optimal Use Cases: From Hedgehog Pathway Research to In Vivo Studies


Investigating Prostamide-Specific GLI2 Inhibition in Cancer Models

Leverage Pge1-EA as a neutral pharmacophore tool compound to dissect GLI2-mediated HH pathway activation in drug-refractory medulloblastoma or other HH-driven cancers, as suggested by patent claims . Compare activity with the charged acid PGE1 to differentiate prostamide-specific effects.

Conducting In Vivo Pharmacokinetic Studies with Enhanced Stability

Utilize Pge1-EA in rodent models for sustained systemic exposure studies, capitalizing on the >6-minute plasma half-life demonstrated for the class [1]. This stability advantage over glyceryl esters reduces dosing frequency and improves feasibility for long-term efficacy or toxicology assessments.

Developing In Vitro Assays with Defined Solubility Parameters

Employ Pge1-EA in cell-based assays (e.g., GLI2 reporter gene assays) using DMSO or ethanol stock solutions, with validated solubility up to 30-50 mg/mL . The documented aqueous compatibility (5 mg/mL in saline) also supports use in certain in vitro systems requiring minimal organic solvent.

Synthesizing and Sourcing Pge1-EA for Large-Scale Research Programs

Plan for in-house synthesis or commercial procurement using the reported 76% synthetic yield as a benchmark for cost and feasibility [2]. This information is valuable for academic labs or biotech companies requiring multi-gram quantities for extensive preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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